molecular formula C18H15F3N4O2S B284306 N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

Número de catálogo B284306
Peso molecular: 408.4 g/mol
Clave InChI: QEHFVUPTTHJXLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPTP is a potent inhibitor of mitochondrial respiration, which has been shown to induce Parkinson's disease-like symptoms in humans and animals.

Mecanismo De Acción

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide enters the brain and is converted to MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This results in the production of reactive oxygen species and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease. N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide-induced Parkinson's disease-like symptoms have been used to study the pathophysiology of the disease and to test potential treatments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide to create animal models of Parkinson's disease include its selectivity for dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms. The limitations of using N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide include its toxicity and the fact that it does not replicate all aspects of Parkinson's disease.

Direcciones Futuras

For N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide research include the development of new animal models of Parkinson's disease that better replicate the human disease, the identification of new targets for the treatment of Parkinson's disease, and the development of new treatments for the disease. Other future directions include the use of N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Métodos De Síntesis

The synthesis of N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide involves several steps, including the formation of the isoxazole ring and the pyrimidine ring. The first step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol to form N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide.

Aplicaciones Científicas De Investigación

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide has been widely used in scientific research as a tool to induce Parkinson's disease-like symptoms. N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This selective neurotoxicity has been used to create animal models of Parkinson's disease, which have been used to study the pathophysiology of the disease and to test potential treatments.

Propiedades

Fórmula molecular

C18H15F3N4O2S

Peso molecular

408.4 g/mol

Nombre IUPAC

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C18H15F3N4O2S/c1-10-8-15(25-27-10)24-16(26)11(2)28-17-22-13(12-6-4-3-5-7-12)9-14(23-17)18(19,20)21/h3-9,11H,1-2H3,(H,24,25,26)

Clave InChI

QEHFVUPTTHJXLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

SMILES canónico

CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.